![molecular formula C16H19N5O B12173259 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173259.png)
3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide
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Overview
Description
3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound that features an indole ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: Known for their α-glucosidase inhibitory activity.
3-(1H-indol-3-yl)isoindolin-1-one derivatives: Synthesized for their potential anti-inflammatory and antibacterial properties.
Uniqueness
3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is unique due to its specific combination of an indole and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C14H18N4 and a molecular weight of approximately 258.32 g/mol. Its structure includes an indole moiety linked to a triazole ring, which is known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, the compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .
Antiproliferative Effects
The antiproliferative activity of this compound has been evaluated in human peripheral blood mononuclear cells (PBMCs). Studies showed that at concentrations ranging from 25 to 100 µg/mL, the compound significantly reduced cell proliferation and induced apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cytokine production, particularly TNF-α and IL-6, which are crucial in inflammatory responses .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through its impact on cytokine release in stimulated PBMC cultures. It was found to decrease TNF-α production by approximately 44–60% when compared to control groups. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Study 1: Evaluation of Cytokine Modulation
In a controlled study involving PBMCs, researchers tested various concentrations of this compound. The results indicated a dose-dependent inhibition of TNF-α and IL-6 production. The strongest inhibitory effects were observed at a concentration of 50 µg/mL .
Concentration (µg/mL) | TNF-α Production (%) | IL-6 Production (%) |
---|---|---|
Control | 100 | 100 |
25 | 85 | 90 |
50 | 40 | 50 |
100 | 30 | 40 |
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial activity of the compound against various pathogens. The compound exhibited significant bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings underscore the compound's potential as a novel antimicrobial agent.
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets involved in inflammation and cell proliferation pathways. The presence of the indole and triazole moieties likely facilitates binding to proteins involved in these processes.
Properties
Molecular Formula |
C16H19N5O |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
3-indol-1-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)propanamide |
InChI |
InChI=1S/C16H19N5O/c1-11(2)15-18-16(20-19-15)17-14(22)8-10-21-9-7-12-5-3-4-6-13(12)21/h3-7,9,11H,8,10H2,1-2H3,(H2,17,18,19,20,22) |
InChI Key |
PWHZAAWFNDQQTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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